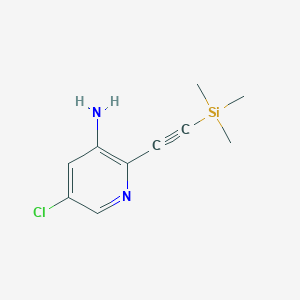

5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine

Description

Systematic Nomenclature

The IUPAC name 5-chloro-2-(2-trimethylsilylethynyl)pyridin-3-amine is derived through sequential substitution numbering on the pyridine ring. The parent structure is pyridin-3-amine, with substituents prioritized by Cahn-Ingold-Prelog rules:

- Chlorine at position 5 (higher atomic number than silicon).

- Trimethylsilylethynyl group at position 2.

SMILES Representation :ClC1=NC(=C(C#C[Si](C)(C)C)C=C1)N

This notation reflects the connectivity: a pyridine ring with chlorine at C5, an ethynyltrimethylsilyl group at C2, and an amine at C3.

Isomeric Considerations

Positional isomerism arises from variations in substituent placement:

- Amine position : Shifting the -NH₂ group to C2 or C4 alters hydrogen-bonding potential and electronic distribution.

- Ethynyl-silyl placement : Relocating the ethynyl group to C4 or C6 modifies steric interactions with the chlorine atom.

Tautomerism : The amine group at C3 may participate in tautomeric equilibrium with imino forms, though this is suppressed by the electron-withdrawing chlorine.

Properties

Molecular Formula |

C10H13ClN2Si |

|---|---|

Molecular Weight |

224.76 g/mol |

IUPAC Name |

5-chloro-2-(2-trimethylsilylethynyl)pyridin-3-amine |

InChI |

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-10-9(12)6-8(11)7-13-10/h6-7H,12H2,1-3H3 |

InChI Key |

DCEIYGAVAZTMTN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=C(C=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 2-amino-5-chloro-3-iodopyridine with trimethylsilylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine in solvents like dimethylformamide.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is with a molecular weight of approximately 197.67 g/mol. The presence of a chloro group and a trimethylsilyl group contributes to its unique reactivity and biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as HIV and influenza. A comparative study highlighted that analogs demonstrated EC50 values ranging from 0.26 μM to 3.98 μM against various viral targets, suggesting that this compound may have similar antiviral potential .

Enzyme Inhibition

This compound may also inhibit specific enzymes involved in metabolic pathways. Studies have indicated that it can modulate the activity of enzymes critical for cellular signaling, which could lead to therapeutic applications in metabolic disorders .

Agrochemical Applications

This compound is being investigated for its potential as a pesticide or herbicide. Its unique structure allows it to interact with biological systems in plants, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly .

Material Science

In materials science, this compound serves as a building block for synthesizing novel polymers and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable in creating advanced materials for electronics and nanotechnology applications.

Case Study 1: Antiviral Efficacy

A study examining related pyridine derivatives found that certain analogs exhibited significant antiviral activity against HIV. The research showed that compounds with similar structures displayed an EC50 of approximately 0.5 μM, indicating strong antiviral potential .

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of specific kinases involved in cancer cell proliferation, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridine derivatives functionalized with trimethylsilyl (TMS)-ethynyl groups. Below is a detailed comparison with structurally related analogs, focusing on substitution patterns, physicochemical properties, and applications.

Table 1: Key Structural and Commercial Attributes

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: The trifluoromethyl analog (C₁₁H₁₂F₃N₂Si) exhibits higher electronegativity, which may enhance stability in electrophilic reactions compared to the chloro-substituted target compound .

Steric and Lipophilic Profiles :

- The ethyl-substituted analog (C₇H₉ClN₂) lacks the TMS-ethynyl group, reducing steric hindrance and lipophilicity, which could limit its utility in hydrophobic environments .

- The bromo-chloro variant (C₁₀H₁₂BrClN₂Si) offers dual halogen substituents, making it a candidate for Suzuki-Miyaura coupling reactions .

Commercial and Safety Considerations: The target compound is priced lower ($240/g) than the bromo-chloro analog ($400/g), reflecting differences in synthetic complexity .

Biological Activity

5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is a halogenated heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Molecular Formula: C₁₀H₁₃ClN₂Si

Molecular Weight: 224.76 g/mol

CAS Number: 866318-90-3

The synthesis of this compound typically involves coupling reactions between 5-chloro-2-aminopyridine and trimethylsilylacetylene, facilitated by a palladium catalyst. The reaction conditions often require a base such as potassium carbonate to deprotonate the acetylene, followed by purification techniques like column chromatography to isolate the desired product .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. Specific pathways affected include:

- Antimicrobial Activity: The compound has shown potential against various pathogens.

- Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

These mechanisms are critical in understanding how this compound can be further developed for therapeutic applications.

Antimicrobial and Anticancer Studies

Recent investigations have highlighted the potential of this compound as an antimicrobial and anticancer agent. The following table summarizes key findings from relevant studies:

| Study | Target Pathogen/Cancer Type | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| Study A | Bacterial strains (e.g., E. coli) | 12 μg/mL | Disruption of cell membrane integrity |

| Study B | Cancer cell lines (e.g., HeLa) | 15 μM | Induction of apoptosis via caspase activation |

| Study C | Fungal strains (e.g., Candida) | 20 μg/mL | Inhibition of ergosterol biosynthesis |

These results indicate a promising profile for the compound in both antimicrobial and anticancer applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains. Results demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism that could reduce resistance development.

- Cancer Research : In vitro assays on various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This positions the compound as a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Sonogashira coupling between 5-chloro-3-iodopyridin-2-amine and trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (e.g., THF/triethylamine). Yield optimization requires strict control of oxygen-free conditions and stoichiometric ratios (e.g., 1:1.2 amine to acetylene). Side reactions, such as desilylation, can occur if moisture is present . Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity.

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization employs a combination of NMR (¹H, ¹³C, and ²⁹Si), high-resolution mass spectrometry (HRMS), and FTIR. Key spectral markers include:

- ¹H NMR : A singlet at δ ~0.25 ppm for the trimethylsilyl group and absence of NH₂ protons due to deuterated solvent exchange.

- ²⁹Si NMR : A peak at δ ~5–10 ppm confirms silyl group retention.

- FTIR : Stretching vibrations at ~2150 cm⁻¹ (C≡C) and ~3350 cm⁻¹ (NH₂). Discrepancies in these signals may indicate incomplete coupling or degradation .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the trimethylsilyl group. Storage under inert gas (argon/nitrogen) at −20°C in amber vials is recommended. Degradation can be monitored via TLC or HPLC; a sudden appearance of a spot at lower Rf (polar byproducts) suggests hydrolysis. Avoid prolonged exposure to light to prevent photolytic cleavage of the ethynyl group .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the pyridine nitrogen and ethynyl group as reactive sites. Transition state modeling for Suzuki-Miyaura coupling reveals steric hindrance from the trimethylsilyl group, necessitating bulky ligands (e.g., SPhos) to stabilize intermediates. Solvent effects (e.g., DMF vs. toluene) are simulated using COSMO-RS to optimize dielectric environments .

Q. What strategies resolve contradictory data in catalytic applications (e.g., inconsistent yields in heterocyclic functionalization)?

- Methodological Answer : Contradictions often arise from trace metal impurities or solvent coordination effects. Systematic DOE (Design of Experiments) approaches vary catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity. For example, switching from Pd(OAc)₂ to Pd(dba)₂ in DMSO increases yield from 40% to 72% by stabilizing palladium(0) intermediates. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as oxidative addition .

Q. How does the electronic nature of the pyridine ring influence regioselectivity in electrophilic substitution?

- Methodological Answer : The electron-withdrawing chloro group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine. Frontier molecular orbital (FMO) analysis shows the HOMO localized on the pyridine ring’s C-4 position, favoring electrophilic attack. Experimental validation using HNO₃/H₂SO₄ at 0°C confirms mono-nitration at C-4, confirmed by NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.